molecular formula C11H12N2O4 B3157458 N-cyclopropyl-2-(4-nitrophenoxy)acetamide CAS No. 849532-86-1

N-cyclopropyl-2-(4-nitrophenoxy)acetamide

Cat. No.: B3157458
CAS No.: 849532-86-1
M. Wt: 236.22 g/mol
InChI Key: RBNPGZMLMRJUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-(4-nitrophenoxy)acetamide is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.23 g/mol . This compound is characterized by the presence of a cyclopropyl group, a nitrophenoxy group, and an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-nitrophenoxy)acetamide typically involves the reaction of cyclopropylamine with 2-(4-nitrophenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted acetamides from substitution reactions.

Scientific Research Applications

N-cyclopropyl-2-(4-nitrophenoxy)acetamide is utilized in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can participate in electron transfer reactions, while the cyclopropyl group can influence the compound’s binding affinity to target molecules. The acetamide moiety can form hydrogen bonds with biological targets, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(4-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-cyclopropyl-2-(4-methoxyphenoxy)acetamide: Contains a methoxy group instead of a nitro group.

    N-cyclopropyl-2-(4-chlorophenoxy)acetamide: Contains a chloro group instead of a nitro group.

Uniqueness

N-cyclopropyl-2-(4-nitrophenoxy)acetamide is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical reactivity and potential biological activity. The combination of the cyclopropyl group and the nitrophenoxy group makes this compound particularly interesting for research in various fields.

Properties

IUPAC Name

N-cyclopropyl-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-11(12-8-1-2-8)7-17-10-5-3-9(4-6-10)13(15)16/h3-6,8H,1-2,7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNPGZMLMRJUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-2-(4-nitrophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-2-(4-nitrophenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-cyclopropyl-2-(4-nitrophenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-cyclopropyl-2-(4-nitrophenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-cyclopropyl-2-(4-nitrophenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-cyclopropyl-2-(4-nitrophenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.